![molecular formula C7H7ClN2O B3418879 3-chloro-N'-hydroxybenzenecarboximidamide CAS No. 1319746-47-8](/img/structure/B3418879.png)
3-chloro-N'-hydroxybenzenecarboximidamide
Overview
Description
3-Chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7ClN2O . It is a white substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with a chlorine atom (Cl), an imidamide group (N’HC(=NH)), and a hydroxy group (OH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Physical And Chemical Properties Analysis
3-Chloro-N’-hydroxybenzenecarboximidamide is a white substance . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.Scientific Research Applications
Novel Carbene Transformations
Research by Nikitina and Sheridan (2002) in the Journal of the American Chemical Society explores the use of a related compound, 3-chloro-3-(2-benzoxazolyl)diazirine, in novel carbene transformations. They demonstrate the irradiation process that leads to a variety of intermediates and products, suggesting potential applications in synthetic organic chemistry (Nikitina & Sheridan, 2002).
Schiff Base Ligands and Metal Complexes
Ahmadi and Amani (2012) in Molecules explored Schiff base ligands containing azo groups and their corresponding copper(II) and cobalt(II) metal complexes. While not directly using 3-chloro-N'-hydroxybenzenecarboximidamide, their study illustrates the relevance of similar compounds in the synthesis and characterization of metal complexes, potentially guiding future applications in material science (Ahmadi & Amani, 2012).
Environmental Degradation Studies
Briggs and Ogilvie's (1971) work in Pesticide Science on the metabolism of 3-Chloro-4-methoxyaniline in soil provides insights into the environmental degradation and behavior of structurally related compounds. This can be crucial for assessing the environmental impact and safety of using compounds like 3-chloro-N'-hydroxybenzenecarboximidamide (Briggs & Ogilvie, 1971).
Chromogenic Systems in Clinical Chemistry
Fossati and Prencipe (2010) in Clinical Chemistry highlight the application of chromogenic systems, including derivatives of chlorobenzenes, in clinical assays. Their work underscores the potential for related compounds in developing clinical diagnostic tools (Fossati & Prencipe, 2010).
Isotopic Abundance and Industrial Applications
Trivedi et al. (2016) investigated the isotopic abundance in biofield energy treated 1-Chloro-3-Nitrobenzene, illustrating how modifications in isotopic composition can impact the physical, chemical, and thermal properties of such compounds. This research could guide the development of specialized materials and chemicals in various industries (Trivedi et al., 2016).
Organometallic Chemistry
Ghedini et al. (1992) in the Journal of Organometallic Chemistry explore the reactions of cyclopalladated chloro-dimers, related to chloro-substituted benzene compounds. Such studies are valuable for understanding the complex interactions in organometallic chemistry, with potential implications for catalysis and material synthesis (Ghedini et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that n-halamine derivatives, such as 3-chloro-n-hydroxy-benzamidine, can easily release chlorine when stimulated by high-energy photons . This suggests that the compound may interact with biological targets that are sensitive to chlorine or oxidative stress.
Mode of Action
The compound’s ability to release chlorine suggests that it may exert its effects through oxidative mechanisms . Chlorine is a strong oxidizing agent that can disrupt biological molecules, potentially leading to cellular damage or death.
Result of Action
Given its ability to release chlorine, the compound could potentially induce oxidative stress in cells, leading to cellular damage or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-hydroxy-benzamidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy.
properties
IUPAC Name |
3-chloro-N'-hydroxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAJMVHDMUWQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944826 | |
Record name | 3-Chloro-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-hydroxybenzenecarboximidamide | |
CAS RN |
1319746-47-8, 22179-77-7 | |
Record name | [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-hydroxybenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorobenzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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